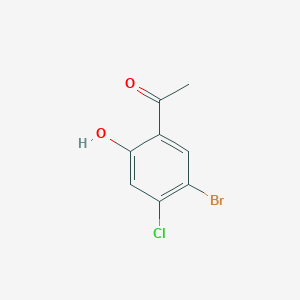

1-(5-Bromo-4-chloro-2-hydroxyphenyl)ethan-1-one

Description

1-(5-Bromo-4-chloro-2-hydroxyphenyl)ethan-1-one is a substituted acetophenone derivative featuring a benzene ring with bromo (Br), chloro (Cl), and hydroxyl (OH) groups at positions 5, 4, and 2, respectively. The ketone functional group at position 1 enhances its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₈H₆BrClO₂, with a molecular weight of 265.49 g/mol (calculated). The substituents contribute to its polar nature, with the hydroxyl group enabling hydrogen bonding and the halogen atoms (Br, Cl) increasing lipophilicity.

Properties

Molecular Formula |

C8H6BrClO2 |

|---|---|

Molecular Weight |

249.49 g/mol |

IUPAC Name |

1-(5-bromo-4-chloro-2-hydroxyphenyl)ethanone |

InChI |

InChI=1S/C8H6BrClO2/c1-4(11)5-2-6(9)7(10)3-8(5)12/h2-3,12H,1H3 |

InChI Key |

JLTLCFYJJZDGIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)Cl)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(5-bromo-4-chloro-2-hydroxyphenyl)ethan-1-one typically involves:

- Halogenation of a hydroxyacetophenone or related phenolic precursor to introduce bromine and chlorine substituents selectively.

- Acylation of a suitably substituted phenol or aromatic compound to install the ethanone group.

- Control of reaction conditions to preserve the hydroxy group and achieve regioselective substitution.

One-Pot Synthesis via Friedel-Crafts Acylation and Halogenated Precursors

A notable method described in patent CN103570510A involves a one-pot synthesis that can be adapted for related halogenated acetophenones, providing insight into possible preparation routes for the target compound:

- Starting Material: 2-chloro-5-bromobenzoic acid or analogous halogenated benzoic acid derivatives.

- Step 1: Conversion of the benzoic acid to the corresponding benzoyl chloride using thionyl chloride (sulfur oxychloride).

- Step 2: Friedel-Crafts acylation of an aromatic substrate (such as phenol or phenolic ethers) with the benzoyl chloride in the presence of a Lewis acid catalyst (commonly aluminum chloride).

- Step 3: Reduction or further functional group manipulations if needed.

- Reaction Conditions: Typically conducted under nitrogen atmosphere, with temperature control between 10 °C to 70 °C depending on the step.

- Purification: Includes aqueous workup, solvent extraction (e.g., with dichloromethane), washing with saturated salt water, drying over anhydrous sodium sulfate, and recrystallization from volatile alcohol solvents.

This method emphasizes catalyst efficiency by using the same Lewis acid for multiple reaction steps, minimizing waste and cost, and enabling a streamlined synthesis without intermediate purification.

Multi-Step Synthesis from 5-Bromo-2-hydroxyacetophenone Derivatives

Literature examples describe the preparation of this compound through:

- Starting with 5-bromo-2-hydroxyacetophenone or similar hydroxyacetophenones.

- Selective chlorination at the 4-position using electrophilic chlorinating agents under controlled conditions to avoid over-chlorination or substitution at undesired positions.

- Use of sodium hydride or potassium acetate as bases in solvents such as toluene or N,N-dimethylformamide to facilitate substitution reactions or palladium-catalyzed coupling reactions when applicable.

- Reaction temperatures typically range from ambient to 100 °C with reaction times from a few hours to overnight.

- Purification by silica gel chromatography or recrystallization to isolate the pure product with yields reported around 70%.

Reaction Conditions and Reagent Details

In-Depth Research Findings

- The one-pot synthesis method reduces catalyst consumption and waste generation compared to traditional multi-step protocols, improving industrial feasibility.

- Selective halogenation remains a challenge due to the presence of multiple reactive sites; thus, reaction conditions must be carefully optimized to avoid polyhalogenation or substitution at undesired positions.

- The presence of the hydroxy group at position 2 influences the regioselectivity of electrophilic substitutions and acylation reactions, often directing substitution to the ortho and para positions relative to itself.

- Palladium-catalyzed coupling reactions using diboron pinacol esters and phosphine ligands have been employed in related compounds to introduce complex substituents, indicating potential for further functionalization of the hydroxyacetophenone core.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-4-chloro-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace halogens.

Major Products Formed:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromo-4-chloro-2-hydroxyphenyl)ethan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-chloro-2-hydroxyphenyl)ethan-1-one involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, affecting their function. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Positional Isomer: 1-(5-Bromo-2-chloro-4-hydroxyphenyl)ethan-1-one

Despite identical substituents, the altered positions significantly impact physicochemical properties:

Thiophene-Based Analog: 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one

Replacing the benzene ring with thiophene (C₆H₄BrClOS, MW 239.52) introduces sulfur, altering electronic and steric properties:

Methoxy-Substituted Derivative: 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethan-1-one

Replacing Cl with methoxy (OCH₃) at position 4 (CAS 39503-61-2) introduces an electron-donating group:

- Solubility : Methoxy enhances lipophilicity compared to Cl, reducing aqueous solubility but improving membrane permeability.

- Acidity : The hydroxyl group at position 2 remains acidic (pKa ~8–10), but methoxy’s electron-donating nature slightly reduces acidity compared to Cl’s electron-withdrawing effect.

- Synthetic Utility : Methoxy groups are often used as protecting groups in multi-step syntheses, as seen in Foretinib synthesis via substitution and cyclization steps .

Dichlorophenyl Analogs: 1-(2,4-Dichlorophenyl)ethanone Derivatives

Simpler analogs like 1-(2,4-dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone (from antifungal studies) highlight the role of halogen placement:

- Bioactivity: Dichlorophenyl derivatives exhibit pronounced antifungal and antibacterial activities, suggesting that the target compound’s Br/Cl/OH combination may synergize for enhanced bioactivity .

- Synthetic Pathways: Such analogs are synthesized via alkylation or cyclization reactions under mild conditions (e.g., 40°C in ethanol ), comparable to methods applicable for the target compound.

Structural and Functional Analysis

Physicochemical Properties

Biological Activity

1-(5-Bromo-4-chloro-2-hydroxyphenyl)ethan-1-one is an aromatic compound notable for its unique chemical structure, which includes a bromine atom, a chlorine atom, and a hydroxyl group attached to a phenyl ring. This compound has garnered attention in recent research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is . Its structure allows for various interactions within biological systems, making it a candidate for further investigation into its biological activities.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study highlighted the compound's potential effectiveness against various bacterial strains, suggesting that it could serve as a lead compound in the development of new antimicrobial agents.

Antioxidant Activity

The antioxidant activity of related compounds has been explored, revealing that derivatives of this compound can effectively scavenge free radicals. For instance, some derivatives demonstrated antioxidant activity greater than that of ascorbic acid, indicating their potential utility in preventing oxidative stress-related diseases .

Cytotoxicity and Antiproliferative Effects

In vitro studies have shown that this compound exhibits cytotoxic effects against cancer cell lines such as HeLa cells. The compound's mechanism involves the inhibition of tubulin assembly, leading to disruptions in microtubule dynamics and ultimately triggering cell death . The IC50 values for these effects were reported to be within a range that indicates significant potency.

The mechanism of action for this compound appears to involve multiple biochemical pathways:

- Tubulin Inhibition : Similar compounds have been shown to interfere with microtubule formation, which is crucial for cell division.

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties suggest that the compound may mitigate oxidative damage by regulating ROS levels within cells.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential. The following table summarizes key findings:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Moderate | High | 20 µM |

| 1-(3-Bromo-2-hydroxyphenyl)ethanone | Low | Moderate | 50 µM |

| 1-(5-Chloro-2-hydroxyphenyl)ethanone | High | Very High | 15 µM |

Case Studies

Several case studies have documented the biological activities of similar compounds:

- Antimicrobial Efficacy : A study on the antibacterial properties of derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, supporting the potential use of these compounds in treating infections .

- Cancer Research : Another investigation focused on the antiproliferative effects on breast cancer cell lines, demonstrating that modifications to the phenolic structure could enhance cytotoxic effects .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(5-Bromo-4-chloro-2-hydroxyphenyl)ethan-1-one?

The synthesis typically involves Friedel-Crafts acylation or halogenation of precursor acetophenones. For example, bromination and chlorination of 2-hydroxyacetophenone derivatives under controlled conditions (e.g., using Br₂ in acetic acid or Cl₂ gas) yield the target compound. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Reaction monitoring by TLC and characterization by melting point analysis are standard .

Key Steps :

- Halogenation sequence (Br/Cl introduction).

- Acid-catalyzed acylation.

- Purification via chromatography.

Q. How is the purity of this compound validated in research settings?

Purity is assessed using:

- HPLC/GC : Retention time comparison against standards.

- Melting Point Analysis : Sharp melting ranges (e.g., 152–154°C observed in analogues, as in ).

- Elemental Analysis : Confirmation of C, H, Br, Cl, O percentages. Discrepancies in purity metrics may arise from residual solvents or byproducts, necessitating iterative purification .

Advanced Research Questions

Q. What crystallographic strategies resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL ( ) is standard. Key steps include:

- Crystal growth via slow evaporation (solvent: ethanol/water).

- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.

- Refinement of positional and displacement parameters. Example Metrics (hypothetical):

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| Bond Length (C-Br) | 1.89 Å |

| Disordered halogen positions may require constraints during refinement . |

Q. How are contradictions in spectroscopic data (e.g., NMR, MS) addressed for this compound?

Discrepancies often stem from solvent effects, tautomerism, or impurities. Mitigation strategies:

- NMR : Use of deuterated DMSO or CDCl₃ for consistent peak splitting. HSQC/HMBC () clarifies connectivity (e.g., hydroxyl proton coupling at δ 12.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 265.93 [M+H]⁺) confirms molecular formula.

- Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., reports δ 7.8–8.2 ppm for aromatic protons in halogenated acetophenones). Conflicting data may require revisiting synthetic protocols or employing 2D NMR .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

Its halogenated aryl ketone structure serves as a precursor for:

- Antimicrobial Agents : Functionalization via triazole or quinazoline conjugation (e.g., ’s derivatives with MIC values <10 µg/mL).

- Kinase Inhibitors : Bromo/chloro groups enhance binding to hydrophobic enzyme pockets. Methodological focus includes Suzuki-Miyaura coupling (boronic acid intermediates) or nucleophilic substitution to introduce heterocycles .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.